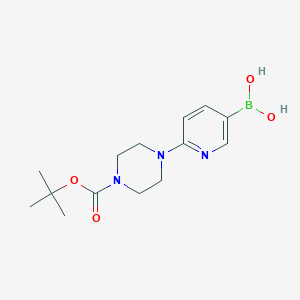

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Descripción general

Descripción

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C14H22BN3O4. This compound is notable for its use in various chemical and biological applications, particularly in the development of pharmaceuticals and as a building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with tert-butoxycarbonyl piperazine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into different functional groups, depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various boronic esters, substituted pyridines, and other functionalized derivatives that are useful in further synthetic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to interact with biological molecules, which makes them valuable in drug design. (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid has been investigated for its potential anticancer properties. Studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This compound may serve as a lead structure for developing novel anticancer agents targeting specific pathways involved in tumor growth and survival.

Inhibitors of Enzymatic Activity

This compound has also been explored as an inhibitor of certain enzymes such as serine proteases and cysteine proteases. The presence of the piperazine moiety enhances its binding affinity to these enzymes, which is crucial for designing selective inhibitors that can modulate biological processes involved in diseases like cancer and inflammation.

Organic Synthesis

Cross-Coupling Reactions

The compound is utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. Its boronic acid functionality allows it to react with various electrophiles, facilitating the synthesis of complex organic molecules. This application is particularly significant in synthesizing pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

this compound can be employed to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The introduction of diverse functional groups onto the aromatic ring expands the chemical space available for drug discovery and development.

Materials Science

Polymer Chemistry

In materials science, boronic acids are useful in creating boron-containing polymers with unique properties. This compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Its ability to form reversible covalent bonds allows for the development of dynamic materials that can respond to environmental stimuli.

Sensors and Detection Systems

The unique chemical properties of this compound make it suitable for developing sensors that detect specific biomolecules or ions. The boronic acid group can selectively bind to diols and sugars, making it a candidate for biosensors aimed at glucose monitoring or detecting other biologically relevant molecules.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Inhibition of Cancer Cell Proliferation by Boronic Acid Derivatives" | Investigated various boronic acids including this compound | Showed significant inhibition of cell growth in vitro; potential as an anticancer agent |

| "Synthesis of Novel Boron-containing Polymers" | Explored applications in materials science | Developed polymers with enhanced thermal properties; demonstrated potential for use in high-performance materials |

| "Development of Selective Enzyme Inhibitors" | Focused on enzyme inhibition using boronic acids | Identified this compound as a potent inhibitor of specific serine proteases; implications for therapeutic applications |

Mecanismo De Acción

The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein, depending on the context .

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.

2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another related compound used in the development of PROTACs.

Uniqueness

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in various fields. Its boronic acid group is particularly valuable for forming reversible covalent bonds, making it useful in drug design and other applications .

Actividad Biológica

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, also known by its CAS number 919347-67-4, is a compound that has garnered attention due to its potential biological activities. The integration of piperazine and boronic acid functionalities within a single molecular framework may lead to novel therapeutic applications, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperazine moiety and a boronic acid group, which is known for its role in various biological processes, including enzyme inhibition and molecular recognition.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BN3O4 |

| Molecular Weight | 307.15 g/mol |

| Appearance | White to yellow powder |

| Purity | ≥95% |

| Melting Point | 131 - 135 °C |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols, including those found in sugars and certain amino acids, which can influence cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes.

- Cell Signaling Modulation : The compound may affect signaling pathways by modulating protein interactions.

Biological Activity Studies

Research indicates that derivatives of boronic acids, including those containing piperazine, exhibit significant biological activities. A study on piperazine derivatives revealed their potential as bifunctional biologically active compounds, suggesting that the combination of these moieties could yield unique pharmacological properties .

Case Studies

- Anticancer Activity : In vitro studies have shown that boronic acid derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

- Selectivity for Kinases : Certain studies have highlighted the selectivity of similar compounds for specific kinases involved in cancer progression, such as Aurora kinases. These kinases play critical roles in cell division and are often overexpressed in tumors .

Research Findings

Recent research has focused on the synthesis and evaluation of piperazine-boronic acid hybrids for their biological activities:

- Synthesis : A straightforward amination-reduction reaction has been employed to synthesize these compounds effectively .

- Biological Evaluation : Compounds were evaluated for their ability to inhibit specific cancer cell lines, with some showing IC50 values in the low micromolar range, indicating potent activity .

Propiedades

IUPAC Name |

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-5-4-11(10-16-12)15(20)21/h4-5,10,20-21H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZMMRYQYWCLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681746 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-67-4 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.